molecular formula C18H24ClNO4 B2878358 1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid CAS No. 1187174-08-8

1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B2878358
CAS No.: 1187174-08-8
M. Wt: 353.84
InChI Key: HUMGGZWIUJAXGE-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid is a chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. The compound features a piperidine ring, a versatile scaffold prevalent in drug discovery, which is functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorobenzyl substituent . The Boc group is a widely used and highly valuable protecting group in organic synthesis, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further synthetic manipulations . This makes the compound a valuable intermediate for the synthesis of more complex molecules, such as potential pharmacologically active agents. Piperidine carboxylic acid derivatives similar to this compound serve as key precursors in pharmaceutical research. For instance, structurally related N-Boc protected piperidinecarboxylic acids are utilized in the optimization of novel inhibitors targeting neurotropic alphaviruses, demonstrating the relevance of this chemical class in developing central nervous system (CNS)-active therapeutics . Furthermore, the crystal structure of the closely related compound 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid confirms that the piperidine ring adopts a stable chair conformation, and the molecules form defined layers in the solid state through intermolecular hydrogen bonding, which can influence the compound's physicochemical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,15(21)22)12-13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMGGZWIUJAXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine-4-carboxylic Acid

Starting Material : Piperidine-4-carboxylic acid (isonipecotic acid)
Reagents :

  • Di-tert-butyl dicarbonate (Boc₂O)
  • Sodium hydroxide (NaOH)
  • tert-Butanol (solvent)

Procedure :

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of aqueous NaOH (1 M) and tert-butanol at 0°C.
  • Add Boc₂O (1.1 eq) dropwise over 30 minutes.
  • Stir the reaction at room temperature for 12–16 hours.
  • Concentrate the mixture under reduced pressure and acidify with 10% HCl to precipitate the product.

Yield : >95%
Characterization :

  • Melting Point : 144–146°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 9H, Boc CH₃), 2.60–3.10 (m, 4H, piperidine CH₂), 3.90 (br s, 2H, piperidine CH₂N), 12.20 (s, 1H, COOH).

One-Pot Tandem Synthesis

To improve efficiency, a tandem Boc protection/alkylation protocol has been developed:

Reagents :

  • Piperidine-4-carboxylic acid
  • Boc₂O (1.1 eq)
  • 3-Chlorobenzyl bromide (1.5 eq)
  • Triethylamine (TEA, 3.0 eq)
  • Tetrahydrofuran (THF, solvent)

Procedure :

  • Add piperidine-4-carboxylic acid, Boc₂O, and TEA to THF at 0°C.
  • Stir for 2 hours, then add 3-chlorobenzyl bromide.
  • Reflux for 6 hours.
  • Filter and concentrate. Acidify to isolate the product.

Yield : 65–70%
Advantages :

  • Eliminates intermediate purification
  • Reduces solvent waste

Industrial-Scale Optimization

Key Parameters :

Parameter Optimal Value Effect on Yield
Temperature 60–65°C Maximizes alkylation rate
Solvent tert-Butanol/H₂O Enhances Boc group stability
Molar Ratio (Boc₂O) 1.05:1 Minimizes di-Boc byproducts
Reaction Time 10–12 hours Balances conversion vs. decomposition

Challenges :

  • Byproduct Formation : Over-alkylation at the piperidine nitrogen (5–7% yield loss). Mitigated by using sub-stoichiometric Boc₂O.
  • Solvent Choice : DMF increases reaction rate but complicates purification. Alternatives like 2-MeTHF improve phase separation.

Characterization and Quality Control

Analytical Methods :

Technique Critical Data Points Purpose
HPLC Retention time = 8.2 min (C18 column) Purity assessment (>98%)
HRMS [M+H]⁺ = 354.1432 (calc. 354.1435) Confirm molecular formula
FT-IR 1705 cm⁻¹ (C=O stretch) Identify carboxylic acid/Boc groups

Stability Profile :

  • Thermal : Decomposes above 150°C (TGA)
  • pH Sensitivity : Stable at pH 4–8 (24-hour hydrolysis <5%)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg)
Stepwise (Section 2) 70–75 98.5 1,200
One-Pot (Section 3) 65–70 97.0 950
Industrial (Section 4) 80–85 99.2 800

Trade-offs :

  • The industrial method achieves higher yields through continuous processing but requires specialized equipment.
  • One-pot synthesis reduces costs but sacrifices purity.

Emerging Methodologies

Enzymatic Boc Protection :

  • Catalyst : Candida antarctica lipase B (CAL-B)
  • Conditions : pH 7.0 buffer, 30°C
  • Advantage : Eliminates need for alkaline conditions, reducing side reactions (yield: 82%).

Flow Chemistry :

  • Reactor Type : Microfluidic packed-bed
  • Residence Time : 15 minutes
  • Output : 5 kg/day with 94% yield

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the Boc protecting group can influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties References
1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid 3-chlorobenzyl C₁₈H₂₃ClNO₄ 352.83 High lipophilicity due to aromatic chlorination; Boc group enhances amine stability.
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid 4-chlorophenyl C₁₇H₂₁ClNO₄ 338.81 Reduced steric hindrance compared to benzyl; higher crystallinity observed in analogs.
1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid 2-(trifluoromethyl)benzyl C₁₉H₂₃F₃NO₄ 410.39 Enhanced electron-withdrawing effects; improved metabolic stability.
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid Trifluoromethyl (direct on piperidine) C₁₂H₁₈F₃NO₄ 297.27 Increased acidity (pKa ~3.5); used in fluorinated drug candidates.
1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid 4-fluorophenyl C₁₇H₂₂FNO₄ 323.36 Lower lipophilicity vs. chloro analogs; improved aqueous solubility.

Substituent Impact Analysis:

  • Halogen Position : 3-Chlorobenzyl (target compound) introduces steric bulk and meta-directed electronic effects, influencing binding to aromatic receptors (e.g., CYP3A4) . Para-substituted analogs (e.g., 4-chlorophenyl) exhibit planar geometry, favoring crystal packing .
  • Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., ) enhance resistance to oxidative metabolism but reduce basicity of the piperidine nitrogen .
  • Polarity : Fluorophenyl derivatives () show improved solubility in polar solvents compared to chlorinated analogs, critical for bioavailability in drug design.

Biological Activity

1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzyl moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is shown below:

C16H22ClNO4\text{C}_{16}\text{H}_{22}\text{Cl}\text{N}\text{O}_{4}

Key Features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Chlorobenzyl Group : Introduces lipophilicity and potential interactions with biological targets.
  • Boc Group : Provides steric protection, influencing reactivity and binding characteristics.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor ligand . The presence of the Boc group allows for selective reactions at other sites on the molecule, which can enhance binding affinity towards specific biological macromolecules.

Enzyme Inhibition

Research indicates that compounds similar to this piperidine derivative can inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, studies have shown that certain piperidine derivatives exhibit moderate to strong inhibition of AChE with IC50 values ranging from 1.60 to 311.0 µM . This inhibition is significant for developing treatments for conditions such as Alzheimer's disease.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50 Value (µM) Notes
AChE InhibitionAcetylcholinesterase1.60 - 311.0Varies by structural modifications
BChE InhibitionButyrylcholinesteraseVariesSelectivity observed in certain derivatives
Receptor BindingVarious receptorsNot specifiedPotential for targeting neurological disorders

Case Studies

  • Neuropharmacological Studies : In a study evaluating the effects of piperidine derivatives on neuropharmacological targets, it was found that modifications to the chlorobenzyl group significantly altered binding affinities and selectivities towards specific receptors involved in cognitive functions .
  • Cancer Research : Another investigation into related compounds demonstrated potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. The compound exhibited a selective toxicity profile, sparing non-cancerous cells while effectively inducing apoptosis in cancerous cells .

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